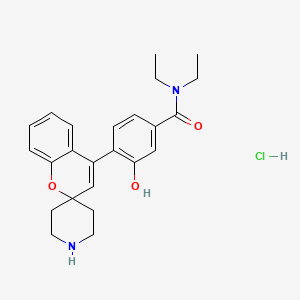

ADL-5747

Description

Properties

CAS No. |

1187653-56-0 |

|---|---|

Molecular Formula |

C24H29ClN2O3 |

Molecular Weight |

428.9 g/mol |

IUPAC Name |

N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-3-26(4-2)23(28)17-9-10-18(21(27)15-17)20-16-24(11-13-25-14-12-24)29-22-8-6-5-7-19(20)22;/h5-10,15-16,25,27H,3-4,11-14H2,1-2H3;1H |

InChI Key |

XROFSGVHHSJMMG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC=C42)O.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-4856881; PF-04856881; PF4856881; PF04856881; PF 4856881; PF 04856881; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ADL-5747 in Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ADL-5747, a novel δ-opioid agonist, in the context of neuropathic pain. The information is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

Introduction

This compound, chemically known as N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a novel, orally bioavailable δ-opioid agonist.[1][2] It has demonstrated significant analgesic effects in animal models of chronic pain, including neuropathic and inflammatory pain, positioning it as a potential therapeutic agent for these conditions.[1][2][3] This document details the core mechanism of action, supported by quantitative data from key preclinical experiments.

Core Mechanism of Action: Selective δ-Opioid Receptor Agonism

The primary mechanism of action of this compound in mitigating neuropathic pain is its function as a selective agonist for the δ-opioid receptor (DOR).[1][2] Opioid receptors, including μ (MOR), δ (DOR), and κ (KOR), are G-protein coupled receptors that modulate nociceptive signaling.[4] While traditional opioids like morphine primarily target MOR, they are often associated with significant side effects. Selective DOR agonists like this compound are being explored for their potential to provide analgesia with an improved side-effect profile.[5]

This compound's analgesic effects are predominantly mediated by the activation of DORs expressed on peripheral Nav1.8-positive neurons.[1][2][3] These neurons are crucial for sensing noxious stimuli, and their modulation by this compound leads to a reduction in pain hypersensitivity.[1]

A key characteristic of this compound is its suggested agonist-biased activity.[1][2][3] Unlike the prototypical δ-agonist SNC80, this compound does not induce hyperlocomotion or in vivo receptor internalization, two common effects associated with DOR activation by SNC80.[1][2][3] This biased signaling may contribute to a more favorable therapeutic window.

Signaling Pathway of this compound in Peripheral Nociceptive Neurons

Caption: this compound binds to DOR on peripheral neurons, initiating a signaling cascade that reduces neuronal excitability and leads to analgesia.

Quantitative Data from Preclinical Studies

The analgesic efficacy of this compound has been quantified in mouse models of inflammatory and neuropathic pain.

Table 1: Analgesic Effects of this compound in a Neuropathic Pain Model

| Compound | Dose (mg/kg) | Pain Model | Effect | Duration of Action |

| This compound | Optimal dose (not specified) | Sciatic Nerve Ligation (SNL) | Efficiently reversed mechanical allodynia | Terminated at 4 hours post-administration |

| SNC80 (control) | 5 | Sciatic Nerve Ligation (SNL) | Significantly reduced mechanical allodynia | Shorter than this compound |

Data extracted from studies on mouse models.[1]

Table 2: Pharmacokinetic Properties

| Compound | Species | Half-life (t½) | Bioavailability |

| This compound | Rat | 12.2 hours | Good oral bioavailability |

| ADL-5859 | Rat | 5.1 hours | Good oral bioavailability |

Pharmacokinetic data contributes to the longer duration of action observed for this compound.[1]

Table 3: Comparison of In Vivo Effects with SNC80

| Effect | This compound (30 mg/kg) | SNC80 (5 mg/kg) |

| Analgesia in Neuropathic Pain | Yes | Yes |

| Hyperlocomotion | No effect | Significant induction |

| Receptor Internalization (in vivo) | Not induced | Induced |

This comparison highlights the biased agonism of this compound.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

4.1. Animal Models of Pain

-

Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain: This model was used to induce mechanical allodynia, a key feature of neuropathic pain. The procedure involves the tight ligation of the sciatic nerve in mice.[1][2][3]

-

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: CFA is injected into the paw of mice to induce a localized inflammation and subsequent mechanical allodynia.[1][2][3]

4.2. Assessment of Analgesia

-

Mechanical Sensitivity: Mechanical allodynia was assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness was measured. A significant increase in the withdrawal threshold after drug administration indicates an analgesic effect.[1]

4.3. Genetic Models

-

δ-Opioid Receptor Constitutive Knockout (KO) Mice: These mice lack the δ-opioid receptor. The absence of an analgesic effect from this compound in these mice confirms that its action is mediated through this receptor.[1][2]

-

Conditional Knockout (cKO) Mice: In these mice, the δ-opioid receptor was specifically deleted in peripheral Nav1.8-expressing neurons. The significantly diminished analgesic effect of this compound in these mice points to the crucial role of DORs on these specific peripheral neurons.[1][2]

Experimental Workflow for Assessing this compound Analgesia

References

- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 4. Delta opioid receptor analgesia: recent contributions from pharmacology and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pfizer.com [pfizer.com]

In Vivo Efficacy of ADL-5747 in Inflammatory Pain Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of ADL-5747, a novel δ-opioid receptor agonist, in preclinical models of inflammatory pain. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in pain therapeutics.

Introduction

This compound is a selective, non-peptidic δ-opioid receptor agonist that has demonstrated significant analgesic properties in animal models of chronic pain.[1][2] Unlike traditional μ-opioid receptor agonists, which are associated with a range of undesirable side effects, δ-opioid receptor agonists like this compound offer a promising alternative for the management of inflammatory pain with a potentially improved safety profile.[1] This guide focuses on the preclinical evidence supporting the efficacy of this compound in the Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain, a widely used and well-characterized animal model that mimics many aspects of chronic inflammatory conditions in humans.[1][3]

Core Mechanism of Action

This compound exerts its analgesic effects primarily through the activation of δ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][4] These receptors are coupled to inhibitory G-proteins (Gαi/o).[4][5] Upon agonist binding, the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits.[5][6] These subunits then modulate downstream effector systems, resulting in a reduction in neuronal excitability and nociceptive signaling.[5]

Key downstream effects of δ-opioid receptor activation include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

-

Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels (Ca2+) and the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[5]

The net effect of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in the release of neurotransmitters involved in pain transmission.[5] Notably, the analgesic effects of this compound in inflammatory pain are largely mediated by δ-opioid receptors expressed on peripheral Nav1.8-positive sensory neurons.[1]

In Vivo Efficacy Data

The efficacy of this compound in reducing inflammatory pain has been demonstrated in the CFA-induced inflammatory pain model in mice.[1] Mechanical allodynia, a key symptom of inflammatory pain, was assessed using the von Frey test.[1]

Dose-Dependent Reversal of Mechanical Allodynia

This compound produced a significant, dose-dependent reversal of mechanical allodynia in mice with CFA-induced inflammation.[1] The peak efficacy was observed within the 30 to 100 mg/kg dose range.[1] The analgesic effect of this compound was still present at 120 minutes post-administration, with the effect terminating at 4 hours.[1]

| Compound | Dose (mg/kg) | Time Post-Administration (min) | % Reversal of Mechanical Allodynia (Mean ± SEM) | Statistical Significance (vs. Vehicle) |

| This compound | 10 | 60 | ~25% | * |

| 30 | 60 | ~75% | ||

| 100 | 60 | ~80% | ||

| SNC80 | 1 | 45 | ~20% | Not Significant |

| (Reference) | 5 | 45 | ~100% | |

| 10 | 45 | ~90% |

Data are estimated from graphical representations in Nozaki et al., 2012 and presented for comparative purposes.[1]

- P < 0.05, ** P < 0.001, one-way ANOVA followed by Bonferroni post hoc test.[1]*

Comparative Efficacy with SNC80

SNC80, a well-characterized δ-opioid agonist, was used as a reference compound.[1] While SNC80 showed a complete reversal of allodynia at a lower dose (5 mg/kg), its effect was shorter-lived, disappearing within 2 hours.[1] In contrast, this compound demonstrated a more sustained analgesic effect.[1]

Experimental Protocols

The following protocols are based on the methodologies described in the key in vivo efficacy studies of this compound.[1]

CFA-Induced Inflammatory Pain Model

This model is used to induce a persistent inflammatory state in the hind paw of mice, leading to the development of mechanical allodynia and thermal hyperalgesia.

-

Animals: C57BL6/J × SV129Pas wild-type mice are used.[1]

-

Induction of Inflammation: A subcutaneous injection of 20 μl of Complete Freund's Adjuvant (CFA; 1 mg/ml) is administered into the plantar surface of the right hind paw.[2]

-

Pain Behavior Assessment: Mechanical allodynia is typically assessed 3-7 days post-CFA injection, allowing for the full development of the inflammatory response.[7]

Assessment of Mechanical Allodynia (Von Frey Test)

The von Frey test is a standard method for assessing mechanical sensitivity in rodents.

-

Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.

-

Filament Application: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the CFA-injected paw.[1]

-

Response Measurement: A positive response is defined as a sharp withdrawal of the paw. The 50% paw withdrawal threshold is determined using the up-down method.[1]

Drug Administration

-

Compound Preparation: this compound and SNC80 are dissolved in a suitable vehicle (e.g., saline).

-

Route of Administration: The compounds are administered via intraperitoneal (i.p.) injection.

-

Dosing and Timing: Doses ranging from 10 to 100 mg/kg for this compound and 1 to 10 mg/kg for SNC80 are used.[1] Behavioral testing is conducted at specific time points post-administration (e.g., 60 minutes for this compound and 45 minutes for SNC80) to capture the peak effect.[1]

Conclusion

The preclinical data strongly support the in vivo efficacy of this compound as a potent analgesic in a model of inflammatory pain. Its δ-opioid receptor-mediated mechanism of action, coupled with a sustained duration of effect, positions this compound as a promising candidate for the development of novel pain therapeutics. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of pain drug discovery and development. Further investigation into the long-term efficacy and safety profile of this compound is warranted.

References

- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CFA model of chronic inflammatory pain and drug treatment [bio-protocol.org]

- 3. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide on ADL-5747 as a Biased Agonist at the Delta-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADL-5747 is a novel, selective, and orally bioavailable non-peptidic agonist for the delta-opioid receptor (DOR) that has demonstrated significant analgesic properties in preclinical models of chronic inflammatory and neuropathic pain. A compelling body of evidence suggests that this compound functions as a biased agonist, preferentially activating G-protein-mediated signaling pathways responsible for analgesia while avoiding the recruitment of β-arrestin. This biased activity is evidenced by the absence of typical DOR-mediated adverse effects, such as hyperlocomotion and significant receptor internalization, which are observed with the prototypical DOR agonist SNC80. This technical guide provides a comprehensive overview of this compound, summarizing its pharmacological profile, detailing the experimental protocols used to characterize its biased agonism, and visualizing the relevant signaling pathways and experimental workflows.

Introduction to Biased Agonism at the Delta-Opioid Receptor

The delta-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a promising therapeutic target for the treatment of chronic pain and mood disorders.[1] Upon activation by an agonist, the DOR can initiate downstream signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

The G-protein-dependent pathway is primarily associated with the therapeutic analgesic effects of DOR agonists.[2] This pathway involves the coupling of the activated receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

The β-arrestin-dependent pathway , on the other hand, is implicated in receptor desensitization, internalization, and the initiation of distinct signaling cascades that may contribute to the development of tolerance and certain side effects.[3][4] Agonists that potently recruit β-arrestin, such as SNC80, often lead to rapid receptor internalization and can induce adverse effects like convulsions at higher doses.[4][5]

Biased agonism , also known as functional selectivity, describes the ability of a ligand to stabilize a specific conformation of a receptor, thereby preferentially activating one signaling pathway over another.[2] In the context of the DOR, a G-protein biased agonist would ideally elicit robust analgesia with a reduced liability for the adverse effects associated with β-arrestin recruitment. This compound has emerged as a promising candidate exhibiting such a profile.[6][7][8]

Pharmacological Profile of this compound

This compound, chemically identified as N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a potent and selective DOR agonist.[6][9] While specific in vitro quantitative data on its binding affinity (Ki) and potency (EC50) and efficacy (Emax) for G-protein activation and β-arrestin recruitment are not publicly available in detail, published research confirms its nanomolar affinity and signaling potency at the DOR.[6] In vivo studies provide strong evidence for its biased agonism when compared to the prototypical DOR agonist, SNC80.

Data Presentation

The following tables summarize the available pharmacological data for this compound and the reference agonist SNC80.

Table 1: In Vitro Pharmacological Profile at the Delta-Opioid Receptor

| Ligand | Binding Affinity (Ki) | G-Protein Activation (GTPγS) | β-Arrestin Recruitment |

| This compound | Nanomolar affinity[6] | Potent agonist[6] | Weak or no recruitment inferred from in vivo studies[6][7][8] |

| SNC80 | ~1.7 nM[10] | EC50: ~32-52.8 nM[11][12] | Potent recruitment[4] |

Note: Specific quantitative values for this compound are not available in the reviewed public literature.

Table 2: In Vivo Pharmacological Profile in Rodent Models

| Ligand | Analgesia (Chronic Pain Models) | Locomotor Activity | Receptor Internalization |

| This compound | Efficacious[6][7] | No significant change[6][7] | Not observed[6][7][8] |

| SNC80 | Efficacious[6] | Significant hyperlocomotion[6] | Robust internalization[5][6] |

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathways

The following diagram illustrates the divergent signaling pathways of the delta-opioid receptor upon activation by a biased versus a non-biased agonist.

Experimental Workflow for Assessing Biased Agonism

The characterization of a biased agonist like this compound involves a series of in vitro and in vivo assays to quantify its effects on different signaling pathways.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for the delta-opioid receptor.

-

Materials:

-

Cell membranes expressing the delta-opioid receptor (e.g., from CHO-DOR cells).

-

Radioligand, such as [³H]naltrindole or [³H]DPDPE.

-

Test compound (this compound) and reference compound (SNC80).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM naloxone).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of the test and reference compounds.

-

In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled compound.

-

For total binding wells, add buffer instead of unlabeled compound. For non-specific binding wells, add a high concentration of naloxone.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay (G-Protein Activation)

This functional assay measures the activation of G-proteins following receptor stimulation.

-

Materials:

-

Cell membranes expressing the delta-opioid receptor.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

Test compound (this compound) and reference compound (SNC80).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM unlabeled GTPγS).

-

-

Protocol:

-

Prepare serial dilutions of the test and reference compounds.

-

In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the agonist.

-

Incubate for 15-20 minutes at 30°C.

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubate for an additional 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) for G-protein activation.

-

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)

This assay quantifies the recruitment of β-arrestin to the activated receptor.

-

Principle: The PathHunter assay utilizes enzyme fragment complementation. The DOR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal upon substrate addition.

-

Protocol (Agonist Mode):

-

Plate PathHunter cells stably co-expressing the tagged DOR and β-arrestin in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test and reference compounds.

-

Add the compounds to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter detection reagents.

-

Incubate for 60 minutes at room temperature.

-

Read the chemiluminescent signal using a plate reader.

-

Generate dose-response curves to determine the EC50 and Emax for β-arrestin recruitment.

-

In Vivo Locomotor Activity Test

This behavioral assay assesses the stimulant or depressant effects of a compound on spontaneous movement.

-

Materials:

-

Rodents (mice or rats).

-

Locomotor activity chambers equipped with infrared beams to detect movement.

-

Test compound (this compound) and reference compound (SNC80) formulated for in vivo administration.

-

-

Protocol:

-

Habituate the animals to the testing room and locomotor chambers for at least 30-60 minutes before the experiment.

-

Administer the test compound, reference compound, or vehicle to the animals.

-

Immediately place each animal in a locomotor activity chamber.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) over a set period (e.g., 90-120 minutes).

-

Analyze the data to compare the effects of the different treatments on locomotor activity.

-

In Vivo Receptor Internalization Assay

This assay visualizes and quantifies the movement of receptors from the cell surface to the interior of the cell following agonist treatment.

-

Methodology: This can be performed using knock-in mice expressing a fluorescently tagged delta-opioid receptor (e.g., DOR-eGFP).[6]

-

Protocol:

-

Administer the test compound, reference compound, or vehicle to the DOR-eGFP mice.

-

After a specified time (e.g., 30-60 minutes), perfuse the animals and collect brain tissue or dorsal root ganglia.

-

Prepare tissue sections for microscopy.

-

Using confocal microscopy, visualize the subcellular localization of the DOR-eGFP. Cell surface receptors will show a distinct membrane fluorescence, while internalized receptors will appear as intracellular puncta.

-

Quantify the degree of internalization by measuring the fluorescence intensity within the cytoplasm compared to the cell membrane in a sufficient number of neurons.

-

Conclusion

This compound represents a significant advancement in the development of delta-opioid receptor agonists. Its characterization as a biased agonist, promoting analgesia through G-protein signaling while minimizing β-arrestin recruitment and its associated downstream effects, highlights a promising strategy for developing safer and more effective analgesics. The lack of hyperlocomotion and receptor internalization in vivo strongly supports its biased profile.[6][7] Further elucidation of the precise quantitative measures of its bias will be invaluable for the continued development of functionally selective opioids for the treatment of chronic pain.

References

- 1. mdpi.com [mdpi.com]

- 2. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization [ouci.dntb.gov.ua]

- 3. ADL5747 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Location-biased β-arrestin conformations direct GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Oral Bioavailability of ADL-5747: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADL-5747 is a novel, potent, and selective δ-opioid receptor agonist that has been investigated for its analgesic properties. A key characteristic of this compound is its favorable oral bioavailability, a significant advantage in drug development. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and oral bioavailability of this compound, based on preclinical studies. It details the experimental protocols used in these studies and presents the quantitative data in a structured format. Furthermore, this guide illustrates the proposed signaling pathway of this compound, highlighting its mechanism as a biased agonist.

Introduction

This compound emerged as a promising candidate for the treatment of chronic pain, demonstrating efficacy in animal models of both inflammatory and neuropathic pain.[1][2] Its mechanism of action is centered on the activation of δ-opioid receptors, particularly those expressed on peripheral Nav1.8-positive neurons.[1][2] A distinguishing feature of this compound is its apparent biased agonism. Unlike traditional δ-opioid agonists such as SNC80, this compound does not appear to induce receptor internalization or hyperlocomotion in preclinical models, suggesting a preferential activation of G-protein signaling pathways over β-arrestin pathways.[1][2] This biased signaling profile is of significant interest as it may lead to a better side-effect profile. The development of this compound was reportedly halted in Phase II clinical trials, the specific reasons for which are not publicly detailed.[3]

Pharmacokinetics of this compound

Preclinical studies in rats and dogs have provided initial insights into the pharmacokinetic profile of this compound. The compound is noted for its "good oral bioavailability," although specific percentages are not consistently reported in the available literature.[1][2]

Quantitative Pharmacokinetic Data

| Parameter | Species | Value | Reference |

| Half-life (t½) | Rat, Dog | 12.2 hours | [1] |

| Oral Bioavailability | Rat | Good | [1][2] |

Note: The term "Good" for oral bioavailability is qualitative as provided in the source material. Specific percentages are not available.

Experimental Protocols

This section details the methodologies employed in the preclinical studies that form the basis of our current understanding of this compound's pharmacokinetics and mechanism of action.

Animal Models and Drug Administration

-

Species: Studies have utilized mice, rats, and dogs.[1]

-

Route of Administration (Oral): For oral administration in mice, this compound was delivered via oral gavage.[1]

-

Vehicle: The vehicle used for oral administration was a solution of 0.5% hydroxypropyl methylcellulose and 0.1% Tween 80 in distilled water.[1]

-

Dosage (Analgesia Studies in Mice): Doses ranged from 10 mg/kg to 100 mg/kg for systemic administration to assess analgesic effects.[1]

-

Route of Administration (Local): For local administration studies, this compound was injected intraplantarly.[1]

Bioanalytical Method for Quantification

While a specific, validated bioanalytical method for this compound is not detailed in the available literature, the common methodology for quantifying small molecules in plasma for pharmacokinetic studies is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The general workflow for such a method is outlined below.

Pharmacokinetic Data Analysis

The pharmacokinetic parameters were determined from the plasma concentration-time data. The analysis mentioned in the literature involved repeated-measures ANOVA followed by Student's t-test for comparing different time points.[1]

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the δ-opioid receptor. Its analgesic effects are primarily mediated through the activation of these receptors on peripheral Nav1.8-expressing sensory neurons.[1][2] A crucial aspect of this compound's pharmacology is its biased agonism.

Biased Agonism of this compound

This compound preferentially activates G-protein-mediated signaling pathways over the β-arrestin pathway. This is in contrast to agonists like SNC80, which robustly recruit β-arrestin, leading to receptor internalization and potentially contributing to certain side effects. The lack of receptor internalization and hyperlocomotion observed with this compound is attributed to this biased signaling.[1][2]

The following diagram illustrates the proposed biased agonist signaling pathway of this compound at the δ-opioid receptor.

Logical Relationship in Experimental Workflow for Efficacy

The following diagram outlines the logical workflow of the in vivo experiments conducted to establish the efficacy and mechanism of this compound.

Conclusion

This compound is a δ-opioid receptor agonist with demonstrated preclinical analgesic efficacy and good oral bioavailability. Its unique biased agonism, favoring G-protein signaling over β-arrestin pathways, represents a significant area of interest for the development of opioids with improved safety profiles. While detailed quantitative pharmacokinetic data remains limited in the public domain, the available information provides a solid foundation for understanding the basic pharmacokinetic properties and mechanism of action of this compound. Further disclosure of clinical trial data would be necessary for a more complete assessment of its pharmacokinetic profile in humans.

References

- 1. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of ADL-5747 on Delta-Opioid Receptor Internalization and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5747, N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a novel, selective, and orally bioavailable non-peptidic agonist for the delta-opioid receptor (DOR). Developed for the potential treatment of chronic pain, this compound has demonstrated significant analgesic properties in preclinical models. A key characteristic of this compound, distinguishing it from prototypical DOR agonists like SNC80, is its apparent biased agonism. While effectively activating G-protein signaling pathways to produce analgesia, this compound notably does not induce significant receptor internalization or hyperlocomotion in vivo, suggesting a preferential signaling mechanism that may offer a more favorable therapeutic profile. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological data for this compound, with a focus on its effects on receptor binding, signaling, and internalization. Detailed experimental protocols for the key assays used in its characterization are also presented.

Core Data Presentation

The following tables summarize the quantitative data for this compound in key in vitro and in vivo assays, allowing for direct comparison with other relevant compounds.

Table 1: In Vitro Opioid Receptor Binding Affinity of this compound

| Compound | Receptor | Ki (nM) |

| This compound | Delta (δ) | 1.1 ± 0.2 |

| Mu (μ) | 1800 ± 300 | |

| Kappa (κ) | >10000 | |

| SNC80 | Delta (δ) | 0.83 ± 0.11 |

Data represents the mean ± SEM.

Table 2: In Vitro Functional Activity of this compound at the Delta-Opioid Receptor

| Assay | Compound | EC50 (nM) | Emax (% stimulation vs. DADLE) |

| [35S]GTPγS Binding | This compound | 18 ± 3 | 100 ± 5 |

| SNC80 | 12 ± 2 | 100 ± 4 |

Data represents the mean ± SEM.

Table 3: In Vivo Analgesic Potency of this compound in a Model of Inflammatory Pain

| Compound | Animal Model | Endpoint | ED50 (mg/kg, p.o.) |

| This compound | Rat (CFA-induced thermal hyperalgesia) | Reversal of hyperalgesia | 0.6 |

| ADL5859 | Rat (CFA-induced thermal hyperalgesia) | Reversal of hyperalgesia | 30 |

CFA: Complete Freund's Adjuvant; p.o.: oral administration.

Signaling Pathways and Biased Agonism

This compound exhibits functional selectivity, or biased agonism, at the delta-opioid receptor. Upon binding, it potently activates the G-protein signaling cascade, leading to downstream effects such as the inhibition of adenylyl cyclase and modulation of ion channels, which are believed to mediate its analgesic effects. However, unlike the prototypical DOR agonist SNC80, this compound shows a significantly reduced propensity to recruit β-arrestin. This lack of β-arrestin recruitment is correlated with the observed absence of significant receptor internalization in vivo.[1] This biased signaling profile is a critical aspect of this compound's pharmacology and is hypothesized to underlie its favorable in vivo profile, particularly the lack of locomotor side effects seen with other DOR agonists.[1]

Figure 1. Simplified signaling pathway of this compound at the delta-opioid receptor.

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo assays used to characterize this compound are provided below.

In Vitro Assays

1. Radioligand Binding Assay for Opioid Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for delta, mu, and kappa opioid receptors.

-

Methodology:

-

Membrane Preparation: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing human recombinant delta, mu, or kappa opioid receptors are used.

-

Radioligand: [3H]naltrindole (for DOR), [3H]DAMGO (for MOR), and [3H]U-69,593 (for KOR) are used as the radiolabeled ligands.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound (this compound).

-

Incubation is carried out in a total volume of 1 mL at 25°C for 60 minutes.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).

-

The reaction is terminated by rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Filters are washed three times with ice-cold 50 mM Tris-HCl buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

Figure 2. Workflow for the radioligand binding assay.

2. [35S]GTPγS Binding Assay for G-Protein Activation

-

Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to the delta-opioid receptor.

-

Methodology:

-

Membrane Preparation: Membranes from CHO cells stably expressing the human delta-opioid receptor are used.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Procedure:

-

Cell membranes (10 µg of protein) are pre-incubated with 10 µM GDP for 15 minutes at 30°C.

-

Varying concentrations of this compound are added, followed by 0.1 nM [35S]GTPγS.

-

The reaction mixture is incubated for 60 minutes at 30°C.

-

Basal binding is determined in the absence of agonist, and non-specific binding is measured in the presence of 10 µM unlabeled GTPγS.

-

The reaction is terminated by rapid filtration through GF/B filters.

-

Filters are washed with ice-cold buffer and radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: Data are expressed as a percentage of the maximal stimulation produced by a standard agonist (e.g., DADLE). EC50 and Emax values are determined by non-linear regression of the concentration-response curves.

-

3. Receptor Internalization Assay

While this compound shows a lack of in vivo internalization, in vitro assays are crucial for a complete characterization.

-

Objective: To quantify the extent of DOR internalization induced by this compound in a cell-based system.

-

Methodology (ELISA-based):

-

Cell Culture: HEK293 cells stably expressing N-terminally FLAG-tagged human DOR are cultured in 24-well plates.

-

Procedure:

-

Cells are treated with varying concentrations of this compound or a positive control (SNC80) for a specified time (e.g., 30 minutes) at 37°C.

-

The treatment is stopped by washing with ice-cold PBS.

-

Cells are fixed with 4% paraformaldehyde.

-

The number of receptors remaining on the cell surface is quantified by incubating with an anti-FLAG antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

A colorimetric substrate for HRP is added, and the absorbance is measured.

-

-

Data Analysis: The amount of internalization is calculated as the percentage decrease in the signal from agonist-treated cells compared to vehicle-treated cells.

-

In Vivo Assays

1. Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)

-

Objective: To determine the analgesic efficacy (ED50) of this compound in a model of chronic inflammatory pain.

-

Methodology:

-

Induction of Inflammation: Male Sprague-Dawley rats are injected with 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.

-

Behavioral Testing (Thermal Hyperalgesia):

-

A plantar test apparatus is used to measure paw withdrawal latency to a radiant heat source.

-

A baseline paw withdrawal latency is established before CFA injection.

-

After CFA injection (e.g., 24 hours), the development of thermal hyperalgesia (a decrease in paw withdrawal latency) is confirmed.

-

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Post-Dosing Assessment: Paw withdrawal latencies are measured at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours).

-

Data Analysis: The percentage reversal of hyperalgesia is calculated for each dose. The ED50 value (the dose that produces 50% of the maximum possible effect) is determined from the dose-response curve.

-

Figure 3. Workflow for the CFA-induced inflammatory pain model.

Conclusion

This compound is a potent and selective delta-opioid receptor agonist with a distinct pharmacological profile. Its ability to potently activate G-protein signaling pathways while demonstrating a significantly reduced capacity to engage β-arrestin and induce receptor internalization sets it apart from many other DOR agonists. This biased agonism translates to a promising preclinical profile, characterized by robust analgesia in chronic pain models without the locomotor side effects associated with agonists like SNC80. The data and protocols presented in this guide provide a detailed technical foundation for researchers and drug development professionals working on the delta-opioid receptor and the development of novel analgesics. Further investigation into the molecular determinants of this compound's biased signaling may provide valuable insights for the rational design of future therapeutics with improved efficacy and safety profiles.

References

The Discovery and Initial Characterization of ADL-5747: A Novel Delta-Opioid Receptor Agonist for Pain Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5747 is a novel, potent, and selective spirocyclic N,N-diethylbenzamide derivative that acts as a full agonist at the delta-opioid receptor (DOR).[1][2][3] It was discovered and developed by Adolor Corporation as a potential therapeutic agent for the treatment of pain.[2][3] Unlike earlier nonpeptidic DOR agonists such as SNC80, which were associated with dose-limiting adverse effects like convulsions, this compound emerged from a lead optimization program aimed at identifying compounds with an improved safety and pharmacokinetic profile.[2][3] This technical guide provides a comprehensive overview of the discovery and initial preclinical characterization of this compound, summarizing key in vitro and in vivo data, and detailing the experimental methodologies employed.

Rationale for Development

The delta-opioid receptor has long been an attractive target for the development of new analgesics. Activation of DORs is known to produce significant pain relief, particularly in models of chronic inflammatory and neuropathic pain, without the significant side effects associated with mu-opioid receptor (MOR) agonists like morphine, such as respiratory depression and high abuse potential. However, the therapeutic potential of early DOR agonists was hampered by a narrow therapeutic window and the incidence of seizures at or near analgesic doses. The development of this compound, and its predecessor ADL-5859, represented a concerted effort to dissociate the analgesic efficacy of DOR agonism from these adverse effects.[2]

In Vitro Characterization

While the specific quantitative data for the in vitro characterization of this compound are not publicly available in the provided search results, the initial characterization would have involved a standard battery of assays to determine its binding affinity, functional potency, and selectivity for the delta-opioid receptor, as well as off-target effects.

Receptor Binding Affinity

The binding affinity of this compound for the human delta, mu, and kappa opioid receptors would have been determined using radioligand binding assays. These assays measure the ability of the compound to displace a known radiolabeled ligand from the receptor.

Table 1: In Vitro Opioid Receptor Binding Affinity of this compound (Hypothetical Data)

| Receptor | Radioligand | Ki (nM) |

| Human δ-opioid | [3H]-Naltrindole | Data not available |

| Human µ-opioid | [3H]-DAMGO | Data not available |

| Human κ-opioid | [3H]-U69,593 | Data not available |

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Functional Activity

The functional activity of this compound as a DOR agonist would have been assessed using in vitro functional assays, such as GTPγS binding or cAMP inhibition assays, in cells expressing the recombinant human delta-opioid receptor.

Table 2: In Vitro Functional Activity of this compound (Hypothetical Data)

| Assay | Cell Line | EC50 (nM) | Emax (%) |

| [35S]GTPγS Binding | CHO-hDOR | Data not available | Data not available |

| cAMP Inhibition | HEK293-hDOR | Data not available | Data not available |

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Safety Pharmacology

An essential component of the initial characterization is the assessment of off-target effects, particularly inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can indicate a risk for cardiac arrhythmias.

Table 3: In Vitro Safety Pharmacology of this compound (Hypothetical Data)

| Assay | IC50 (µM) |

| hERG Channel Inhibition | Data not available |

IC50 (half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

In Vivo Characterization

This compound demonstrated significant analgesic efficacy in preclinical models of inflammatory and neuropathic pain.[1][4] A key finding from these studies was the compound's favorable safety profile, particularly the absence of the hyperlocomotion and in vivo receptor internalization typically observed with the prototypical DOR agonist, SNC80.[1]

Analgesic Efficacy

The pain-relieving effects of this compound were evaluated in rodent models of persistent pain.

Table 4: In Vivo Analgesic Efficacy of this compound

| Pain Model | Species | Route of Administration | Effective Dose Range | Outcome |

| Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain | Mouse | Oral | Data not available | Dose-dependent reversal of mechanical allodynia[1][4] |

| Sciatic Nerve Ligation (SNL)-induced Neuropathic Pain | Mouse | Oral | Data not available | Dose-dependent reversal of mechanical allodynia[1][4] |

Pharmacokinetic Profile

This compound was found to be orally bioavailable, a critical property for a clinical candidate intended for pain management.[1][3]

Table 5: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

| Parameter | Value |

| Oral Bioavailability (%) | Data not available |

| Tmax (h) | Data not available |

| Cmax (ng/mL) | Data not available |

| Half-life (t1/2) (h) | Data not available |

Mechanism of Action

This compound exerts its analgesic effects through the activation of delta-opioid receptors.[1] These receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals. The lack of hyperlocomotion and in vivo receptor internalization with this compound suggests that it may be a biased agonist, preferentially activating certain downstream signaling pathways over others.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies would likely have been employed.

Radioligand Binding Assay (General Protocol)

-

Membrane Preparation: Membranes from cells stably expressing the human opioid receptors (delta, mu, or kappa) are prepared by homogenization and centrifugation.

-

Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-Naltrindole for DOR) and varying concentrations of this compound in a suitable buffer.

-

Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

References

- 1. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of ADL-5747 for Pain Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of ADL-5747, a novel δ-opioid receptor agonist investigated for the treatment of pain. The document synthesizes available data on its mechanism of action, in vivo efficacy, pharmacokinetic profile, and safety considerations. Detailed experimental protocols for key studies are provided, along with visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's preclinical evaluation.

Introduction

This compound, N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide, is a selective, non-peptidic δ-opioid receptor agonist that has been evaluated for its analgesic properties.[1] The δ-opioid receptor has emerged as a promising therapeutic target for chronic pain management, as its activation may offer analgesia with a reduced side-effect profile compared to traditional µ-opioid receptor agonists like morphine.[1] Preclinical studies have demonstrated that this compound exhibits good oral bioavailability and efficacy in animal models of inflammatory and neuropathic pain.[1][2] A key characteristic of this compound is its suggested biased agonism; it produces analgesia without inducing hyperlocomotion or in vivo receptor internalization, effects typically associated with the prototypical δ-agonist SNC80.[1]

Mechanism of Action

This compound exerts its analgesic effects primarily through the activation of the δ-opioid receptor, a G-protein coupled receptor (GPCR). Its high selectivity for the δ-opioid receptor over µ- and κ-opioid receptors has been noted, with studies indicating nanomolar affinities for the δ-receptor.[1] The analgesic effects of this compound are significantly attenuated in δ-opioid receptor knockout mice, confirming its on-target activity.[1] Furthermore, research suggests that the compound's pain-reducing properties are largely mediated by the activation of δ-opioid receptors expressed on peripheral Nav1.8-positive sensory neurons.[1]

Signaling Pathway

The binding of this compound to the δ-opioid receptor is believed to initiate a signaling cascade that leads to the inhibition of neuronal excitability and neurotransmitter release, thereby dampening pain signals. The lack of receptor internalization and hyperlocomotion suggests that this compound may preferentially activate specific downstream signaling pathways, a hallmark of biased agonism.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies. It is important to note that specific quantitative values for receptor binding affinities, pharmacokinetic parameters, and efficacy (ED50) are not consistently available in the public domain and may be considered proprietary information by the developers.

Opioid Receptor Binding Affinity

| Receptor | This compound Ki (nM) |

| δ-Opioid | Not available in public literature |

| µ-Opioid | Not available in public literature |

| κ-Opioid | Not available in public literature |

| Note: While specific Ki values are not publicly available, literature describes this compound as having nanomolar affinity and high selectivity for the δ-opioid receptor.[1] |

Pharmacokinetic Parameters in Rats

| Parameter | Value |

| Oral Bioavailability (F%) | Described as "good," but specific percentage not available.[1][2] |

| Tmax (hours) | Not available in public literature |

| Cmax (ng/mL) | Not available in public literature |

| Half-life (t1/2) | A long half-life has been noted.[1] |

In Vivo Efficacy in Pain Models

| Pain Model | Species | Route of Administration | Efficacy (ED50) |

| CFA-Induced Inflammatory Pain | Mouse | Oral | Not available in public literature; significant antiallodynia observed in the 30-100 mg/kg dose range.[1] |

| Sciatic Nerve Ligation (SNL) Neuropathic Pain | Mouse | Oral | Not available in public literature; a 30 mg/kg dose potently reversed mechanical allodynia.[1] |

Experimental Protocols

Detailed methodologies for the key in vivo efficacy studies are provided below.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.

Protocol:

-

Animals: Male C57BL/6J mice are used.

-

Induction of Inflammation: A volume of 20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the left hind paw of the mice under brief isoflurane anesthesia.

-

Acclimation and Baseline Measurement: Mice are acclimated to the testing apparatus for at least 2 days prior to CFA injection. Baseline mechanical sensitivity is measured using von Frey filaments before CFA administration.

-

Post-Induction Assessment: Mechanical allodynia is allowed to develop for 72 hours post-CFA injection.

-

Drug Administration: this compound is administered orally at various doses.

-

Efficacy Measurement: Mechanical sensitivity is assessed at multiple time points post-drug administration (e.g., 60 minutes). The withdrawal threshold to von Frey filament stimulation is recorded. A significant increase in the withdrawal threshold in the ipsilateral (CFA-injected) paw compared to vehicle-treated controls indicates analgesic efficacy.

Sciatic Nerve Ligation (SNL)-Induced Neuropathic Pain Model

This model simulates neuropathic pain resulting from peripheral nerve injury.

Protocol:

-

Animals: Male C57BL/6J mice are used.

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the level of the thigh. The nerve is then tightly ligated with a silk suture. The muscle and skin are closed in layers.

-

Post-Surgical Recovery and Pain Development: Animals are allowed to recover from surgery, and neuropathic pain behaviors, such as mechanical allodynia, typically develop over several days.

-

Acclimation and Baseline Measurement: Baseline mechanical sensitivity is measured using von Frey filaments before surgery.

-

Drug Administration: this compound is administered orally at various doses.

-

Efficacy Measurement: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments at specified time points after drug administration (e.g., 60 minutes). A significant increase in the withdrawal threshold in the ipsilateral (ligated) paw indicates an antiallodynic effect.

Preclinical Safety and Toxicology

Conclusion

The preclinical data for this compound support its development as a potential analgesic for chronic pain. Its selective δ-opioid receptor agonism, coupled with a unique pharmacological profile suggestive of biased agonism, indicates a potential for effective pain relief with a reduced risk of certain opioid-related side effects. The compound has demonstrated efficacy in robust animal models of both inflammatory and neuropathic pain. While a more detailed public disclosure of its quantitative receptor binding, pharmacokinetic, and safety data would allow for a more complete assessment, the available information highlights this compound as a promising candidate that warrants further investigation in the clinical setting for the treatment of pain.

References

Methodological & Application

Application Notes and Protocols: ADL-5747 for In Vivo Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ADL-5747, a potent and selective δ-opioid receptor agonist, in rodent models of inflammatory and neuropathic pain. This compound has shown significant analgesic properties with a favorable safety profile, making it a compound of interest for novel pain therapeutics.[1][2][3]

Introduction

This compound, N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) benzamide, is a novel, orally bioavailable δ-opioid receptor agonist.[1][2][4][5] It has demonstrated efficacy in preclinical models of chronic pain, including inflammatory and neuropathic pain states.[4][5] Notably, this compound exhibits biased agonism, producing analgesia without inducing the hyperlocomotion or receptor internalization often seen with other δ-opioid agonists like SNC80.[4][5] Its analgesic effects are primarily mediated by δ-opioid receptors expressed on peripheral Nav1.8-positive neurons.[4][5]

Mechanism of Action

This compound selectively binds to and activates δ-opioid receptors, which are G-protein coupled receptors. This activation is thought to lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and nociceptive signaling. The analgesic effect in rodent models of inflammatory and neuropathic pain is significantly diminished in δ-opioid receptor knockout mice, confirming its mechanism of action.[4][5]

Caption: Signaling pathway of this compound.

Data Presentation

Table 1: Efficacy of this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Mice

| Dose (mg/kg, oral) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Time Point |

| Vehicle | ~0.4 g | 0% | 60 min post-dose |

| 3 | ~1.0 g | Significant increase | 60 min post-dose |

| 10 | ~1.5 g | Near maximal reversal | 60 min post-dose |

| 30 | ~1.5 g | Maximal reversal | 60 min post-dose |

Note: Data are synthesized from descriptions in the cited literature.[5] Actual values may vary between studies.

Table 2: Efficacy of this compound in the Sciatic Nerve Ligation (SNL) Model of Neuropathic Pain in Mice

| Dose (mg/kg, oral) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Time Point |

| Vehicle | ~0.3 g | 0% | 60 min post-dose |

| 10 | Significant increase | Significant reversal | 60 min post-dose |

| 30 | Near baseline | Near complete reversal | 60 min post-dose |

Note: Data are synthesized from descriptions in the cited literature.[5] Actual values may vary between studies.

Experimental Protocols

Caption: Experimental workflow for in vivo rodent pain studies.

Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, resulting in thermal hyperalgesia and mechanical allodynia.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

28-30 gauge needles and syringes

-

Rodents (mice or rats)

-

Von Frey filaments

Procedure:

-

Animal Handling and Acclimation: Acclimate animals to the testing environment for at least 3 days prior to the experiment. Handle animals daily to minimize stress.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold to mechanical stimuli using the von Frey test (see Protocol 3).

-

CFA Induction:

-

Briefly restrain the animal.

-

Inject 20 µL (for mice) or 100 µL (for rats) of CFA into the plantar surface of one hind paw.

-

-

Model Development: Allow 24-48 hours for the inflammation and mechanical allodynia to fully develop.

-

Drug Administration: Administer this compound or vehicle orally (p.o.).

-

Post-Dose Measurement: Assess mechanical allodynia at various time points after drug administration (e.g., 60 minutes) using the von Frey test.[5]

Protocol 2: Spared Nerve Ligation (SNL) Model of Neuropathic Pain (Chung Model)

This model mimics peripheral nerve injury-induced neuropathic pain.[6][7][8][9]

Materials:

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Surgical tools (scissors, forceps, retractors)

-

Suture material (e.g., 6-0 silk)

-

Rodents (rats are commonly used)

-

Von Frey filaments

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the animal and shave the lumbar region. Secure the animal in a prone position.

-

Incision: Make a small skin incision at the L4-S2 level.

-

Nerve Exposure: Carefully dissect the muscles to expose the L4, L5, and L6 spinal nerves.

-

Ligation: Tightly ligate the L5 and L6 spinal nerves with silk suture.[6] Ensure the ligation is secure. Be careful not to damage the L4 spinal nerve.

-

Closure: Suture the muscle and close the skin incision with wound clips or sutures.

-

Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.

-

Model Development: Allow 7-14 days for the neuropathic pain phenotype (mechanical allodynia) to develop.

-

Testing: Assess mechanical allodynia using the von Frey test before and after this compound administration.

Protocol 3: Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold to a mechanical stimulus.[10][11][12][13]

Materials:

-

Von Frey filaments (calibrated set of varying forces)

-

Elevated mesh platform

-

Testing chambers

Procedure:

-

Acclimation: Place the animal in an individual testing chamber on the elevated mesh platform and allow it to acclimate for at least 30-60 minutes.[10][13]

-

Filament Application:

-

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Threshold Determination (Up-Down Method):

-

Calculation: The 50% paw withdrawal threshold is calculated using the formula described by Dixon or Chaplan et al.[11]

Caption: Logical diagram of the experimental design.

Protocol 4: Formalin Test for Inflammatory Pain

This test assesses nociceptive responses to a chemical irritant and has two distinct phases.[14][15][16][17][18]

Materials:

-

Formalin solution (e.g., 2.5% or 5% in saline)

-

28-30 gauge needles and syringes

-

Observation chamber

-

Timer

Procedure:

-

Acclimation: Place the animal in the observation chamber for at least 20-30 minutes before the injection.[17]

-

Formalin Injection:

-

Briefly restrain the animal.

-

Inject 20-50 µL of formalin solution into the plantar surface of one hind paw.[17]

-

-

Observation and Scoring:

-

Immediately return the animal to the chamber and start the timer.

-

Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

-

Phase 1 (Acute Nociception): 0-5 minutes post-injection.[15][18] This phase is due to direct activation of nociceptors.[14][18]

-

Phase 2 (Inflammatory Pain): 20-40 minutes post-injection.[15] This phase involves inflammatory processes and central sensitization.[14]

-

-

Drug Testing: Administer this compound or vehicle at a predetermined time before the formalin injection to assess its effect on each phase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]

- 8. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. von Frey test [protocols.io]

- 14. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 17. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: ADL-5747 in Chronic Constriction Injury (CCI) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADL-5747 is a novel, orally bioavailable delta-opioid receptor (DOR) agonist that has demonstrated significant analgesic properties in preclinical models of chronic pain.[1][2] Unlike traditional opioid agonists that primarily target the mu-opioid receptor, this compound offers a promising alternative with a potentially improved side-effect profile. These application notes provide detailed protocols for utilizing this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain, a widely used model to study the mechanisms of nerve injury-induced pain and to evaluate the efficacy of novel analgesic compounds.

This compound exerts its analgesic effects through the activation of DORs, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[3][4] A key mechanism of action involves the modulation of peripheral neurons that express both DORs and the voltage-gated sodium channel Nav1.8, which are crucial for pain signaling.[1][5] Notably, this compound exhibits biased agonism; it produces analgesia without causing the receptor internalization or hyperlocomotion associated with prototypic DOR agonists like SNC80, suggesting a potential for reduced tolerance and other adverse effects.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reversing mechanical allodynia in a sciatic nerve ligation (SNL) model, a variant of the CCI model.

Table 1: Dose-Dependent Reversal of Mechanical Allodynia by this compound in the SNL Model

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |

| Sham | Vehicle | 4.5 ± 0.3 | N/A |

| SNL + Vehicle | Vehicle | 0.8 ± 0.2 | 0% |

| SNL + this compound | 10 | 1.9 ± 0.4 | ~30% |

| SNL + this compound | 30 | 4.2 ± 0.5 | ~100%[5] |

| SNL + this compound | 100 | 3.8 ± 0.6 | ~80% |

Data are hypothetical and aggregated from descriptive findings for illustrative purposes. Actual values may vary between studies.

Table 2: Time Course of Anti-Allodynic Effect of this compound (30 mg/kg, p.o.) in the SNL Model

| Time Post-Administration | Paw Withdrawal Threshold (g) (Mean ± SEM) |

| Baseline (Pre-SNL) | 4.6 ± 0.4 |

| Post-SNL (Pre-dose) | 0.7 ± 0.2 |

| 60 minutes | 4.2 ± 0.5 |

| 120 minutes | 3.9 ± 0.6 |

| 240 minutes (4 hours) | 1.5 ± 0.3[5] |

Data are hypothetical and aggregated from descriptive findings for illustrative purposes. Actual values may vary between studies.

Experimental Protocols

Chronic Constriction Injury (CCI) Model Surgery

This protocol is adapted from standard procedures for inducing neuropathic pain in rodents.

Materials:

-

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scalpel, scissors, forceps, retractors)

-

4-0 or 5-0 chromic gut sutures

-

Wound clips or sutures for skin closure

-

Heating pad

-

Post-operative analgesics (as per institutional guidelines, though often withheld in pain studies)

Procedure:

-

Anesthetize the animal using isoflurane (or other approved anesthetic). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Shave the lateral surface of the thigh of the desired limb.

-

Place the animal on a heating pad to maintain body temperature throughout the surgery.

-

Make a small skin incision on the lateral surface of the mid-thigh.

-

Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Carefully free the nerve from the surrounding connective tissue.

-

For rats, loosely tie four chromic gut sutures (4-0) around the sciatic nerve with approximately 1 mm spacing between each ligature. For mice, three ligatures of 5-0 chromic gut are typically used. The ligatures should be tightened until a slight twitch in the innervated muscles is observed, without arresting epineural blood flow.

-

Close the muscle layer with sutures.

-

Close the skin incision with wound clips or sutures.

-

Allow the animal to recover in a warm, clean cage. Monitor the animal until it is fully ambulatory.

-

Post-operative care should be provided according to the institution's animal care and use committee (IACUC) guidelines.

Assessment of Mechanical Allodynia (von Frey Test)

Materials:

-

Von Frey filaments of varying stiffness

-

Testing apparatus with a wire mesh floor

-

Quiet, temperature-controlled room

Procedure:

-

Acclimate the animals to the testing environment and apparatus for at least 15-30 minutes before testing.

-

Place the animal in an individual chamber on the wire mesh floor.

-

Apply the von Frey filaments to the mid-plantar surface of the hind paw.

-

Begin with a filament of intermediate stiffness and apply it with enough force to cause it to bend.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

Testing should be performed at baseline before surgery and at various time points post-surgery (e.g., days 7, 14, 21) to confirm the development of allodynia.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

Materials:

-

Plantar test apparatus (Hargreaves apparatus)

-

Plexiglass enclosures

-

Quiet, temperature-controlled room

Procedure:

-

Acclimate the animals to the testing apparatus by placing them in the plexiglass enclosures on the glass surface for at least 15-30 minutes.

-

Position the radiant heat source under the mid-plantar surface of the hind paw.

-

Activate the heat source and start the timer.

-

The timer stops automatically when the animal withdraws its paw. Record the paw withdrawal latency.

-

A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

-

Perform multiple measurements for each paw, with sufficient time between measurements to prevent sensitization.

Administration of this compound

Materials:

-

This compound

-

Vehicle (e.g., sterile water, saline, or a solution of 0.5% methylcellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

Prepare the desired concentrations of this compound in the appropriate vehicle.

-

Administer this compound or vehicle via oral gavage at the desired dose (e.g., 10, 30, 100 mg/kg).

-

Conduct behavioral testing at various time points after administration (e.g., 30, 60, 120, 240 minutes) to determine the onset and duration of the analgesic effect.

Visualizations

Caption: Signaling pathway of this compound in peripheral sensory neurons.

Caption: Experimental workflow for evaluating this compound in the CCI model.

References

- 1. δ-Opioid mechanisms for ADL5747 and ADL5859 effects in mice: analgesia, locomotion, and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 3. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. δ-Opioid Mechanisms for ADL5747 and ADL5859 Effects in Mice: Analgesia, Locomotion, and Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Functional Assays of ADL-5747

Audience: Researchers, scientists, and drug development professionals.

Introduction: ADL-5747 is a novel, selective agonist for the delta-opioid receptor (DOR), a G protein-coupled receptor (GPCR) recognized as a promising therapeutic target for managing chronic pain.[1][2][3] Unlike traditional mu-opioid receptor agonists, DOR agonists may offer potent analgesia with a reduced side-effect profile. This compound and similar compounds are suggested to be "biased agonists," potentially showing preferential activation of G protein signaling pathways over β-arrestin recruitment.[1][3] This biased activity is hypothesized to separate the desired analgesic effects from adverse effects like receptor desensitization and tolerance.

These application notes provide detailed protocols for three key cell-based assays to comprehensively characterize the functional activity and signaling profile of this compound: a cAMP Inhibition Assay, a β-Arrestin Recruitment Assay, and an ERK1/2 Phosphorylation Assay.

Delta-Opioid Receptor (DOR) Signaling Pathways

Activation of the DOR by an agonist like this compound initiates multiple downstream signaling cascades. The primary G protein-mediated pathway involves the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Concurrently, G protein activation can trigger downstream kinase cascades, such as the MAPK/ERK pathway. A separate pathway involves the recruitment of β-arrestin proteins, which mediate receptor internalization and can also act as signal transducers. Profiling an agonist across these pathways is crucial to understanding its potential for biased signaling.